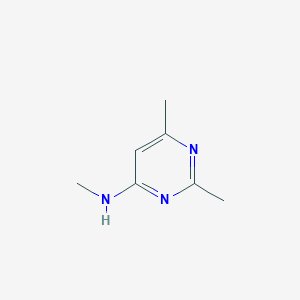
N,2,6-Trimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,6-Trimethylpyrimidin-4-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by three methyl groups attached to the nitrogen at position 1 and the carbons at positions 2 and 6, with an amine group at position 4. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,2,6-Trimethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, which is then methylated using dimethyl sulfate . Another method includes the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: N,2,6-Trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the pyrimidine ring.
Condensation Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Condensation: Acid catalysts like hydrochloric acid or sulfuric acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Alcohols or ketones.
Reduction: Reduced pyrimidine derivatives.
Condensation: Schiff bases.
Aplicaciones Científicas De Investigación
N,2,6-Trimethylpyrimidin-4-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,2,6-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparación Con Compuestos Similares
2-Aminopyrimidine: Shares the pyrimidine core but lacks the methyl substitutions.
4-Amino-2,6-dimethylpyrimidine: Similar structure but with fewer methyl groups.
2-Chloro-N,N,6-trimethylpyrimidin-4-amine: Contains a chlorine atom instead of an amine group.
Uniqueness: N,2,6-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group at specific positions enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
5177-04-8 |
|---|---|
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
N,2,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-4-7(8-3)10-6(2)9-5/h4H,1-3H3,(H,8,9,10) |
Clave InChI |
HJDKVRSWZYIPOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)

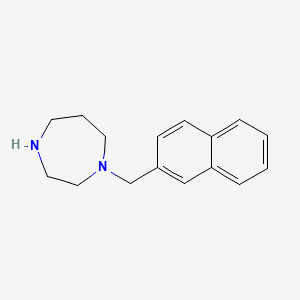
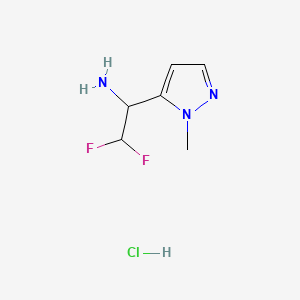
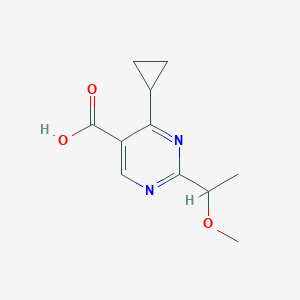
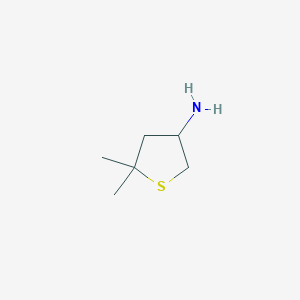
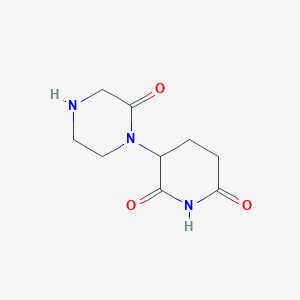
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
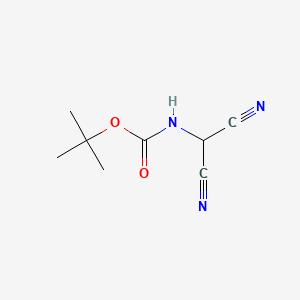
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)

![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
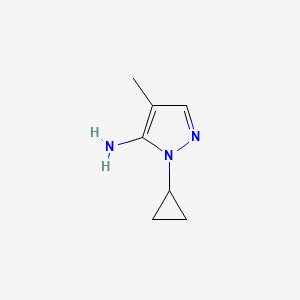
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
